molecular formula C9H13BFNO2 B591611 (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid CAS No. 1704063-96-6

(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid

Cat. No.: B591611
CAS No.: 1704063-96-6
M. Wt: 197.016
InChI Key: DOELLJCGVGGUBJ-UHFFFAOYSA-N
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Description

(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring substituted with a dimethylamino methyl group and a fluorine atom

Mechanism of Action

Target of Action

The primary target of (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic esters, in general, are known to be sensitive to hydrolysis under mild acidic or basic conditions . They are also susceptible to proteodeboronation, oxidation, and nucleophilic attack . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a variety of organic compounds . The compound’s action can also lead to the formation of cyclic boronic esters , which have applications in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ethers can catalyze the reaction . Additionally, the compound’s sensitivity to hydrolysis under mild acidic or basic conditions suggests that pH levels in the environment could influence its action, efficacy, and stability. The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, could be mitigated by recovering and recycling this reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring is synthesized with the desired substituents, such as the dimethylamino methyl group and the fluorine atom.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving a boron-containing reagent, such as boronic acid or boronate ester, under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize production.

Chemical Reactions Analysis

Types of Reactions

(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the boronic acid group or other substituents.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction may produce boron-containing alcohols.

Scientific Research Applications

(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structural properties.

    Biological Studies: Studied for its interactions with biological molecules and potential use in drug development.

    Industrial Applications: Utilized in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid compound without additional substituents.

    (4-Fluorophenyl)boronic Acid: Similar structure but lacks the dimethylamino methyl group.

    (3-Dimethylaminomethylphenyl)boronic Acid: Similar structure but lacks the fluorine atom.

Uniqueness

(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid is unique due to the combination of its substituents, which confer specific reactivity and potential applications not found in simpler boronic acids. The presence of both the dimethylamino methyl group and the fluorine atom enhances its utility in various chemical and biological contexts.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO2/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11/h3-5,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOELLJCGVGGUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202172
Record name B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-96-6
Record name B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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